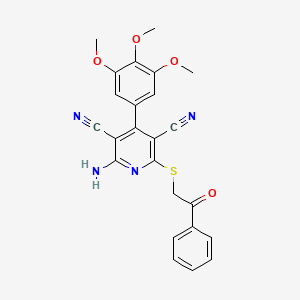![molecular formula C19H18N6O2 B14146013 4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that features a quinoxaline moiety. This compound is of significant interest due to its potential biological activities, including antiviral and antibacterial properties .
準備方法
The synthesis of 4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline involves multiple steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1,2,4-triazolo[4,3-a]quinoxaline under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
科学的研究の応用
4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential antiviral and antibacterial activities make it a candidate for studying interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against viral and bacterial infections.
Industry: It may be used in the development of new agrochemicals due to its biological activities.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its antiviral activity may be due to its ability to bind to viral coat proteins, thereby inhibiting viral replication. The antibacterial activity could be attributed to its interaction with bacterial enzymes or cell membranes, leading to disruption of essential cellular processes .
類似化合物との比較
Similar compounds include other quinoxaline derivatives, such as:
- 2,3-Diphenylquinoxaline
- 6,7-Dimethoxyquinoxaline
- Quinoxaline-2-carboxylic acid Compared to these compounds, 4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific structural features and the presence of the triazolo moiety, which may contribute to its distinct biological activities .
特性
分子式 |
C19H18N6O2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H18N6O2/c1-12(13-8-9-16(26-2)17(10-13)27-3)22-23-18-19-24-20-11-25(19)15-7-5-4-6-14(15)21-18/h4-11H,1-3H3,(H,21,23)/b22-12+ |
InChIキー |
FARMJBPCTNAMEC-WSDLNYQXSA-N |
異性体SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N3C1=NN=C3)/C4=CC(=C(C=C4)OC)OC |
正規SMILES |
CC(=NNC1=NC2=CC=CC=C2N3C1=NN=C3)C4=CC(=C(C=C4)OC)OC |
溶解性 |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
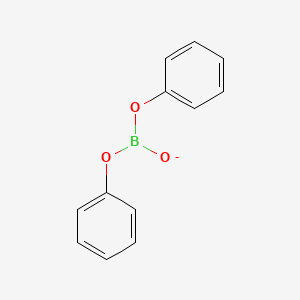
![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)

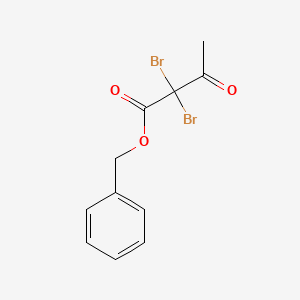
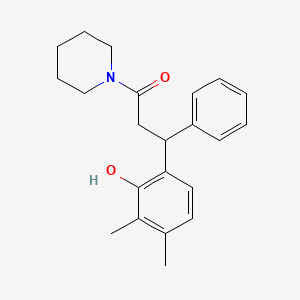
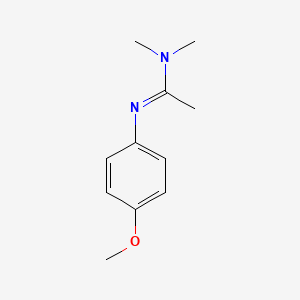
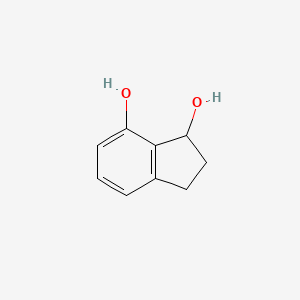
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
